methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride

Catalog No.
S6512936
CAS No.
2768300-52-1
M.F
C10H20ClNO2
M. Wt
221.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-...

CAS Number

2768300-52-1

Product Name

methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride

Molecular Formula

C10H20ClNO2

Molecular Weight

221.7
Methyl (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylate hydrochloride, commonly known as Mexiletine, is a class 1B antiarrhythmic drug that is approved for the treatment of ventricular arrhythmias. It is a derivative of lidocaine and shares similar pharmacodynamic and pharmacokinetic properties with it. However, Mexiletine has been found to be more effective and less toxic than lidocaine in certain clinical settings. In recent years, Mexiletine has also gained attention as a research tool in various scientific fields, owing to its unique properties and potential therapeutic uses.
Mexiletine is an organic compound with the chemical formula C11H18ClNO2. It is a white, crystalline powder that is highly soluble in water and ethanol. Mexiletine hydrochloride is the salt form of Mexiletine and is the commercially available form of the drug. It was first synthesized in the 1970s by Boehringer Ingelheim Pharma KG and was approved by the FDA in 1991 for the treatment of ventricular arrhythmias.
Mexiletine hydrochloride has a molecular weight of 215.72 g/mol and a melting point of 155-157°C. It is stable under normal conditions of storage and handling. Mexiletine hydrochloride is a weak base and is highly soluble in water and ethanol, but practically insoluble in ether and chloroform. Its pKa value is 9.4, which means that it exists mainly in the neutral form at physiological pH. Mexiletine hydrochloride is a racemic mixture of two stereoisomers: (R)-Mexiletine and (S)-Mexiletine, with (R)-Mexiletine being more active than (S)-Mexiletine.
Mexiletine can be synthesized using a variety of methods, such as the O-methylation of N-methyl-N-(2-chloroethyl)acetamide or the reduction of N-(2-chloroethyl)-N-methyl-β-alanine. The synthesis of Mexiletine is a multi-step process that involves several chemical reactions, including esterification, deprotection, and amination. The final product is purified by recrystallization or chromatography. The purity and identity of Mexiletine can be confirmed using various analytical techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Mexiletine hydrochloride can be analyzed using various analytical methods, such as high-performance liquid chromatography, gas chromatography, and capillary electrophoresis. These methods are used to determine the purity, identity, and concentration of Mexiletine hydrochloride in a sample. Mexiletine hydrochloride can also be quantified in biological samples, such as blood or plasma, using these analytical methods.
Mexiletine hydrochloride exerts its pharmacological effects by blocking voltage-gated sodium channels in cardiac and neuronal tissues, leading to a decrease in the rate of depolarization and an increase in the duration of the action potential. This results in a reduction in the excitability and conduction velocity of the tissue, which can be beneficial in the treatment of arrhythmias. Mexiletine hydrochloride is also believed to have anti-inflammatory and neuroprotective properties, although the exact mechanism of these effects is not fully understood.
Mexiletine hydrochloride has a good safety profile in humans and animals when used at therapeutic doses. It is generally well-tolerated and the most common adverse event reported is gastrointestinal discomfort. Mexiletine hydrochloride has been found to be safe and effective in the treatment of various arrhythmias and neuropathic pain conditions. However, it should be used with caution in patients with liver or kidney dysfunction, as Mexiletine is primarily metabolized by the liver and excreted by the kidneys.
Mexiletine hydrochloride has been used in various scientific experiments as a research tool due to its unique properties and potential therapeutic uses. It has been used to study the role of sodium channels in cardiac and neuronal function, as well as to investigate the anti-inflammatory and neuroprotective effects of Mexiletine. Mexiletine has also been used in preclinical studies to evaluate its potential as a treatment for various diseases, such as multiple sclerosis, epilepsy, and neuropathic pain.
Mexiletine hydrochloride continues to be studied for its potential therapeutic uses in various fields of research, including neurology, cardiology, and immunology. Recent studies have shown that Mexiletine may have protective effects on the heart after ischemia/reperfusion injury, and may be a promising therapeutic agent in the treatment of heart failure. Other studies have investigated the potential use of Mexiletine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mexiletine hydrochloride has the potential to be used as a therapeutic agent in various fields of research and industry, including cardiology, neurology, and immunology. It may be useful in the treatment of arrhythmias, neuropathic pain, and neurodegenerative diseases. Mexiletine hydrochloride may also have potential applications in drug discovery, as it has been shown to have anti-inflammatory and neuroprotective effects, which may be useful in the development of new drugs.
While Mexiletine hydrochloride shows promise in various fields of research and industry, there are still limitations and future directions that need to be addressed. One limitation is the lack of understanding of the mechanisms underlying the anti-inflammatory and neuroprotective effects of Mexiletine. Future studies should aim to elucidate these mechanisms in order to better understand the potential therapeutic applications of Mexiletine. Another limitation is the need for more studies to evaluate the long-term safety and efficacy of Mexiletine. Future studies should also investigate the potential use of Mexiletine in combination with other drugs to enhance its therapeutic effects. Future directions for Mexiletine research include investigating its potential use in the treatment of other diseases, such as cancer and autoimmune disorders, and developing new formulations of Mexiletine for improved delivery and efficacy.
Mexiletine hydrochloride is a class 1B antiarrhythmic drug that has gained attention as a research tool in various scientific fields. It exerts its pharmacological effects by blocking voltage-gated sodium channels, which can be beneficial in the treatment of arrhythmias and neuropathic pain. Mexiletine hydrochloride also has the potential to be used as a therapeutic agent in various fields of research and industry, and its potential applications are still being explored. The limitations and future directions of Mexiletine research should be addressed in order to fully understand its potential therapeutic uses.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types